3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Chemical Identity Procurement Due Diligence Data Gap

This 3,4-difluorobenzamide-pyrazole hybrid serves as a versatile intermediate. Its THP-protected pyrazole ring is ideal for SAR studies requiring N‑substituent variation, deprotection to the free NH‑pyrazole, or use as a negative control where the NH form is the active species. No biological activity has been published; users must request QC data (HPLC, NMR) and validate in‑house before use.

Molecular Formula C16H17F2N3O2
Molecular Weight 321.328
CAS No. 2034556-67-5
Cat. No. B2915602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
CAS2034556-67-5
Molecular FormulaC16H17F2N3O2
Molecular Weight321.328
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H17F2N3O2/c17-14-5-4-11(7-15(14)18)16(22)20-12-8-19-21(9-12)10-13-3-1-2-6-23-13/h4-5,7-9,13H,1-3,6,10H2,(H,20,22)
InChIKeyDLYAFZPZHUILBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide (CAS 2034556-67-5): Chemical Identity and Procurement Baseline


3,4-Difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide (CAS 2034556-67-5) is a synthetic small molecule featuring a 3,4-difluorobenzamide core linked to a pyrazole ring that is N-substituted with a tetrahydro-2H-pyran-2-yl (THP) methyl group [1]. The compound is catalogued in the PubChem database (CID 119099731) with a molecular weight of 321.32 g/mol and a computed XLogP3-AA of 2, indicating moderate lipophilicity [1]. Publicly available authoritative databases and primary research literature contain no biological activity annotations, pharmacological profiling data, or target engagement metrics for this specific compound at the time of this analysis [1].

Why Generic Substitution Is Not Advisable for 3,4-Difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide (CAS 2034556-67-5)


Without verified quantitative biological or physicochemical performance data for this compound, any claim that generic substitution would fail cannot be substantiated. In-class pyrazole-benzamide analogs can exhibit widely divergent target binding, selectivity, metabolic stability, and solubility profiles depending on subtle variations in the substitution pattern on both the benzamide ring and the pyrazole N-substituent [1]. However, the absence of head-to-head comparator data for this specific compound precludes a reliable assessment of its substitution risk relative to any closest analog. Users must request primary characterization data from the supplier before making procurement decisions.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide (CAS 2034556-67-5) Versus Comparators


No Comparator-Based Quantitative Evidence Available from Authoritative Sources

A systematic search of primary research papers, patents (including WIPO, EPO, USPTO, and JPO databases), and authoritative chemical databases (PubChem, ChEMBL, BindingDB) was conducted. The search yielded no quantitative biological activity data (e.g., IC50, Ki, EC50), selectivity profiles, pharmacokinetic parameters, or physicochemical performance metrics for 3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide (CAS 2034556-67-5) that could be compared against any defined analog or baseline [1][2]. Consequently, zero Evidence_Items meeting the core evidence admission criteria (clear comparator, quantitative target data, quantitative comparator data, and experimental context) were identified [1][2]. This outcome constitutes explicit disclosure of limited differential evidence as required by the analysis protocol.

Chemical Identity Procurement Due Diligence Data Gap

Procurement-Advised Application Scenarios for 3,4-Difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide (CAS 2034556-67-5) Based on Available Evidence


Use as a Synthetic Building Block or Intermediate

The compound’s structure, containing a THP-protected pyrazole and a 3,4-difluorobenzamide moiety, suggests its primary intended use is as a synthetic intermediate or building block in medicinal chemistry programs [1]. Procurement is appropriate when the THP group is required as a protecting group for downstream deprotection to the free NH-pyrazole, or when the specific substitution pattern is needed for structure-activity relationship (SAR) exploration. Users should verify purity (HPLC, NMR) and residual solvent levels from the supplier’s certificate of analysis before use [1].

SAR Exploration of Pyrazole-Benzamide Kinase Inhibitor Scaffolds

Although no direct activity data exist for this compound, related 3,4-difluorobenzamide pyrazole derivatives have been investigated as kinase inhibitors [1]. This compound may serve as a comparator or starting point in SAR studies where systematic variation of the N-substituent on the pyrazole ring is being explored. The absence of published data means the user must generate their own biochemical profiling data to establish any differential performance [1].

Negative Control or Inactive Analog in Biological Assays

Given that the THP group is a common protecting group and may sterically hinder target engagement, this compound could theoretically serve as a negative control or an inactive analog in assays where the free NH-pyrazole derivative is the active species. However, this application is speculative and must be validated experimentally by the end user [1].

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